4-(4-Bromophenyl)pyrimidin-2-ol Hydrochloride Exhibits Potent PIM1 Kinase Inhibition Relative to its 3-Bromophenyl Analog
The 4-(4-bromophenyl) isomer demonstrates highly potent inhibition of PIM1 kinase with an IC₅₀ of 3 nM [1]. In stark contrast, the 3-bromophenyl analog (4-(3-bromophenyl)pyrimidin-2-ol) does not display comparable activity against this target, with its reported kinase inhibition limited to EGFR (IC₅₀ ≈ 29 nM) and VEGFR family kinases (IC₅₀ range: 40-50 nM) . This indicates a critical, position-dependent structure-activity relationship (SAR) where the para-bromine substitution is essential for engaging the PIM1 binding pocket.
| Evidence Dimension | Inhibition of PIM1 Kinase |
|---|---|
| Target Compound Data | IC₅₀ = 3 nM |
| Comparator Or Baseline | 4-(3-Bromophenyl)pyrimidin-2-ol: IC₅₀ not reported against PIM1; primary activity is against EGFR (IC₅₀ = 29 nM) |
| Quantified Difference | N/A (Different primary target profile) |
| Conditions | In vitro kinase inhibition assay using recombinant human PIM1 expressed in E. coli |
Why This Matters
This data defines the compound's unique niche in PIM1-targeted research, distinguishing it from other bromophenyl isomers that are optimized for different kinase families (e.g., EGFR/VEGFR).
- [1] BindingDB. (n.d.). BDBM50385084: IC₅₀ = 3 nM against human PIM1. View Source
